AS-Inclisiran sodium

Description

Properties

CAS No. |

1639264-46-2 |

|---|---|

Molecular Formula |

C78H140N11O34P |

Molecular Weight |

1807.0 g/mol |

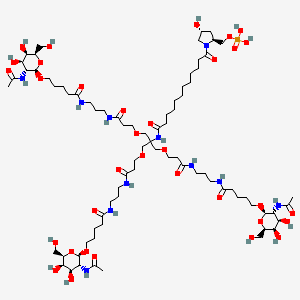

IUPAC Name |

[(2S,4R)-1-[12-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-12-oxododecanoyl]-4-hydroxypyrrolidin-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C78H140N11O34P/c1-50(93)85-66-72(108)69(105)55(43-90)121-75(66)117-35-15-12-21-58(97)79-29-18-32-82-61(100)26-38-114-47-78(88-64(103)24-10-8-6-4-5-7-9-11-25-65(104)89-42-54(96)41-53(89)46-120-124(111,112)113,48-115-39-27-62(101)83-33-19-30-80-59(98)22-13-16-36-118-76-67(86-51(2)94)73(109)70(106)56(44-91)122-76)49-116-40-28-63(102)84-34-20-31-81-60(99)23-14-17-37-119-77-68(87-52(3)95)74(110)71(107)57(45-92)123-77/h53-57,66-77,90-92,96,105-110H,4-49H2,1-3H3,(H,79,97)(H,80,98)(H,81,99)(H,82,100)(H,83,101)(H,84,102)(H,85,93)(H,86,94)(H,87,95)(H,88,103)(H2,111,112,113)/t53-,54+,55+,56+,57+,66+,67+,68+,69-,70-,71-,72+,73+,74+,75+,76+,77+/m0/s1 |

InChI Key |

LQRNAUZEMLGYOX-LZVIIAQDSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CCCCCCCCCCC(=O)N4C[C@@H](C[C@H]4COP(=O)(O)O)O)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CCCCCCCCCCC(=O)N4CC(CC4COP(=O)(O)O)O)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cemdisiran is synthesized using RNA interference technology, where small interfering RNA (siRNA) molecules are designed to silence specific messenger RNA (mRNA) targets. The siRNA is conjugated to N-acetylgalactosamine (GalNAc) to enhance delivery to hepatocytes. The synthesis involves the following steps:

Design and Synthesis of siRNA: The siRNA is chemically synthesized to target the mRNA encoding the C5 protein.

Conjugation to GalNAc: The siRNA is conjugated to GalNAc to facilitate liver-specific delivery.

Purification and Formulation: The conjugated siRNA is purified and formulated for subcutaneous administration

Industrial Production Methods

The industrial production of cemdisiran involves large-scale chemical synthesis of the siRNA, followed by conjugation to GalNAc. The process includes stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in compliance with Good Manufacturing Practices (GMP) to ensure safety and consistency .

Chemical Reactions Analysis

Chemical Modifications for Enhanced Stability

Cemdisiran's siRNA component features:

-

2'-O-methoxyethyl (MOE) substitutions on ribose sugars at specific nucleotides, increasing resistance to nuclease degradation .

-

N-acetylgalactosamine (GalNAc) conjugation , facilitating targeted delivery to hepatocytes via asialoglycoprotein receptor-mediated uptake .

These modifications reduce off-target effects and extend plasma half-life, critical for sustained C5 suppression .

Metabolic Conversion and Pharmacokinetics

Cemdisiran undergoes rapid metabolic processing:

| Parameter | Value (Mean ± SD) | Source |

|---|---|---|

| Plasma t<sub>max</sub> | 0.50–1.00 hours | |

| Metabolite t<sub>½</sub> | 4–7 hours (AS(N-2)3′-cemdisiran) | |

| Urinary excretion (%f<sub>e</sub>) | <1% unchanged drug |

The active metabolite AS(N-2)3′-cemdisiran achieves >90% C5 reduction within 21–28 days post-administration, with effects sustained for 10–13 months .

Dose-Dependent Pharmacodynamic Effects

Clinical trials demonstrate a direct relationship between dosage and C5 suppression:

| Dose (mg) | C5 Reduction (%) | Duration of Effect | Study Phase |

|---|---|---|---|

| 200 | 84 | ≥10 months | Phase 1/2 |

| 400 | 93 | ≥12 months | Phase 1/2 |

| 600 | 96 | ≥13 months | Phase 1/2 |

Data from healthy volunteers and PNH patients show consistent suppression of complement activity, correlating with reduced lactate dehydrogenase (LDH) levels .

Reaction Kinetics and Mechanism

While synthetic details of Cemdisiran’s production remain proprietary, its in vivo behavior follows first-order kinetics:

Scientific Research Applications

Treatment of IgA Nephropathy

Overview : IgA nephropathy is the most common form of primary glomerulonephritis and can lead to end-stage kidney disease. Cemdisiran has been evaluated for its efficacy in reducing proteinuria, a key indicator of kidney function.

Clinical Findings :

- A Phase 2 clinical trial demonstrated that cemdisiran led to a 37% mean reduction in the urine protein-to-creatinine ratio compared to placebo after 32 weeks of treatment .

- The trial included adult patients with IgA nephropathy who were at high risk for disease progression. Patients received subcutaneous cemdisiran (600 mg) every four weeks alongside standard care .

Data Table: Efficacy of Cemdisiran in IgA Nephropathy

| Study Phase | Treatment Group | Mean Reduction in Proteinuria (%) | Duration (Weeks) |

|---|---|---|---|

| Phase 2 | Cemdisiran | 37% | 32 |

| Phase 2 | Placebo | Baseline | 32 |

Paroxysmal Nocturnal Hemoglobinuria (PNH)

Overview : PNH is a rare blood disorder characterized by the destruction of red blood cells. Cemdisiran aims to reduce hemolysis by inhibiting C5.

Clinical Findings :

- In a Phase 1/2 study, cemdisiran demonstrated a greater than 90% reduction in C5 levels among patients with PNH after treatment .

- The study assessed safety and tolerability while also evaluating changes in lactate dehydrogenase levels, which are indicative of hemolytic activity.

Data Table: Efficacy of Cemdisiran in PNH

| Study Phase | Treatment Group | Reduction in C5 Levels (%) | LDH Levels Change |

|---|---|---|---|

| Phase 1/2 | Cemdisiran | >90% | Decreased |

Combination Therapies

Cemdisiran is being explored in combination with other therapies for enhanced efficacy against various conditions:

- Geographic Atrophy : Ongoing studies are examining the combination of cemdisiran with other agents for treating geographic atrophy associated with age-related macular degeneration .

- Myasthenia Gravis : Research is underway to assess the effectiveness of cemdisiran in combination with other treatments for myasthenia gravis, a chronic autoimmune neuromuscular disease .

Safety and Tolerability

Cemdisiran has shown an acceptable safety profile across multiple studies. Adverse events were generally mild and manageable, supporting its continued clinical development . The pharmacokinetic and pharmacodynamic profiles indicate that cemdisiran effectively silences C5 without significant toxicity.

Mechanism of Action

Cemdisiran exerts its effects by silencing the mRNA encoding the C5 protein, a key component of the complement pathway. The mechanism involves:

siRNA Delivery: The GalNAc-conjugated siRNA is delivered to hepatocytes via subcutaneous administration.

mRNA Silencing: The siRNA binds to the target mRNA, leading to its degradation and preventing the synthesis of the C5 protein.

Complement Pathway Inhibition: By reducing C5 protein levels, cemdisiran inhibits the complement pathway, thereby reducing inflammation and tissue damage associated with complement-mediated diseases

Comparison with Similar Compounds

Mechanism of Action

| Compound | Mechanism | Target |

|---|---|---|

| Cemdisiran | RNAi-mediated silencing of C5 mRNA in hepatocytes | C5 protein |

| Pozelimab | Fully human monoclonal antibody binding to C5, blocking cleavage to C5a/C5b | C5 protein |

| Eculizumab | Monoclonal antibody binding to C5, preventing terminal complement activation | C5 protein |

Key Differences :

- Cemdisiran acts upstream by reducing C5 production, while Pozelimab and Eculizumab inhibit C5 downstream .

- RNAi therapy (Cemdisiran) offers sustained effects (months), whereas monoclonal antibodies (Pozelimab, Eculizumab) require frequent dosing (weeks) .

Pharmacokinetic and Efficacy Profiles

Table 1: Comparative PK/PD in PNH

| Parameter | Cemdisiran (25 mg/kg) | Pozelimab (10 mg/kg) | Eculizumab (Standard Dose) |

|---|---|---|---|

| C5 Suppression | >90% for 8–13 weeks | Transient (2–4 weeks) | Sustained with biweekly dosing |

| Half-Life | Plasma t½: 5–6 hours; Hepatic effect: >6 months | 12.9–21.1 days* | 11 days |

| Dosing Frequency | Single dose every 3–6 months (projected) | Every 4 weeks | Every 2 weeks |

*Pozelimab’s half-life extends to 19.6–21.1 days when combined with Cemdisiran due to reduced C5-mediated clearance .

Clinical Efficacy :

- Pozelimab + Cemdisiran achieved >80% complement inhibition for 8–13 weeks in non-human primates (NHPs), outperforming monotherapies .

- IgAN: Cemdisiran reduced 24-hour urine protein-to-creatinine ratio (UPCR) by 37.4% vs. placebo at 32 weeks . No comparable data exist for Pozelimab or Eculizumab in IgAN.

Combination Therapy Advantages

- Cemdisiran + Pozelimab :

- Cemdisiran + Eculizumab :

Table 2: Combination vs. Monotherapy in PNH (NHP Model)

| Parameter | Pozelimab Alone | Cemdisiran Alone | Pozelimab + Cemdisiran |

|---|---|---|---|

| CH50 Inhibition | 4–6 weeks | 6–8 weeks | 8–13 weeks |

| C5 Suppression | 60–70% | >90% | >90% + Neutralization |

| Hemolysis Control | Partial | Partial | Complete |

Biological Activity

Cemdisiran is an investigational RNA interference (RNAi) therapeutic designed to target complement component 5 (C5), a crucial protein in the complement system implicated in various pathological conditions, including paroxysmal nocturnal hemoglobinuria (PNH) and immunoglobulin A nephropathy (IgAN). This article explores the biological activity of cemdisiran, focusing on its mechanism of action, clinical efficacy, safety profile, and relevant case studies.

Cemdisiran functions by silencing the expression of the C5 gene in the liver through RNA interference. By inhibiting C5 production, cemdisiran aims to reduce the formation of the membrane attack complex (MAC) and mitigate inflammation mediated by C5a, thereby addressing complement dysregulation that contributes to various diseases.

Phase 1/2 Studies

A recent phase 1/2 study evaluated cemdisiran's safety and efficacy in healthy subjects and patients with PNH. Key findings included:

- Dosage and Administration : Participants received single or multiple ascending doses ranging from 50 mg to 900 mg.

- Reduction in C5 Levels : The study reported over a 90% reduction in serum C5 levels in patients with PNH after treatment with cemdisiran.

- Safety Profile : The majority of adverse events were mild to moderate, with common occurrences including nasopharyngitis and headache. Notably, 75% to 100% of participants experienced at least one non-serious adverse event across different study parts .

Phase 2 Study in IgA Nephropathy

A phase 2 trial specifically targeting IgAN demonstrated significant clinical benefits:

- Study Design : The double-blind study involved adult patients with high urine protein excretion (>1 g/24 hours), randomized to receive cemdisiran (600 mg) or placebo every four weeks for 36 weeks.

- Primary Endpoint : The percentage change in urine protein-to-creatinine ratio (UPCR) from baseline at week 32 was significantly improved in the cemdisiran group compared to placebo.

- Clinical Outcomes : Patients treated with cemdisiran showed a higher proportion achieving clinically meaningful reductions in proteinuria, indicating effective suppression of renal inflammation associated with IgAN .

Safety Profile

Cemdisiran has shown a generally acceptable safety profile across studies. Most adverse events reported were non-serious and manageable. In the phase 1/2 studies, serious adverse events were rare, suggesting that cemdisiran can be well tolerated by patients undergoing treatment for complement-mediated diseases .

Data Summary

| Study Phase | Condition | Dosage | Key Findings |

|---|---|---|---|

| Phase 1/2 | PNH | 50-900 mg | >90% reduction in serum C5 levels; mild AEs |

| Phase 2 | IgAN | 600 mg every 4 weeks | Significant reduction in UPCR; well-tolerated |

Case Study: PNH Patient Response

In an exploratory analysis involving patients with PNH who were either naive or receiving eculizumab, results indicated that while cemdisiran monotherapy did not completely prevent hemolysis as measured by lactate dehydrogenase levels, its combination with eculizumab reduced the required dosage of eculizumab for effective control of hemolysis. This suggests that cemdisiran may enhance therapeutic efficacy when used alongside existing treatments .

Case Study: IgAN Patient Outcomes

In the phase 2 trial for IgAN, one notable case involved a patient who initially presented with severe proteinuria (>3 g/day). After six months of treatment with cemdisiran, their UPCR decreased significantly, leading to stabilization of kidney function and improvement in overall health markers. This case exemplifies the potential of cemdisiran to provide meaningful clinical benefits for patients at high risk for kidney disease progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.